6,9-diethyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6,9-diethyl-6H-indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound that exhibits a wide variety of pharmacological activities. This compound is part of the indolo[2,3-b]quinoxaline family, known for their significant biological activities, including antiviral, cytotoxic, and multidrug-resistant modulating activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-diethyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine. This reaction can be catalyzed by Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . The use of microwave irradiation and nanoparticles like copper-doped CdS or cerium (IV) oxide has been proposed to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can facilitate the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
6,9-diethyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The oxidation of methyl groups on the quinoxaline fragment can yield carbonyl derivatives.
Reduction: Reduction of nitro groups to corresponding amines.
Substitution: Alkylation reactions with dimethyl sulfate to form quaternary salts.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III) is commonly used for oxidation reactions.
Reduction: Hydrobromic acid at elevated temperatures is used for demethylation.
Substitution: Dimethyl sulfate is used for alkylation reactions.
Major Products
Oxidation: 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one and its nitro derivatives.
Reduction: Indoloquinoxalinamines.
Substitution: Methyl 5-methyl-6H-indolo[2,3-b]quinoxalin-5-ium sulfate.
Scientific Research Applications
6,9-diethyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 6,9-diethyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts vital DNA replication processes, leading to cytotoxic and antiviral effects . The compound’s interaction with DNA enhances the thermal stability of the DNA complex, which is crucial for its pharmacological activities .
Comparison with Similar Compounds
6,9-diethyl-6H-indolo[2,3-b]quinoxaline is similar to other indolo[2,3-b]quinoxaline derivatives, such as:
NCA0424: Known for its high binding affinity to DNA.
B-220: Exhibits significant multidrug-resistant modulating activity.
9-OH-B-220: Another derivative with strong DNA intercalating properties.
These compounds share the structural features of indoles and quinoxalines, contributing to their biological activities. this compound is unique due to its specific substituents and side chains, which influence its pharmacological profile and interaction with DNA .
Properties
Molecular Formula |
C18H17N3 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
6,9-diethylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C18H17N3/c1-3-12-9-10-16-13(11-12)17-18(21(16)4-2)20-15-8-6-5-7-14(15)19-17/h5-11H,3-4H2,1-2H3 |
InChI Key |
BVBRQDWFTMVEEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC |
Origin of Product |
United States |
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